Propanenitrile, 3,3'-phosphinylidenebis-
Description
Propanenitrile, 3,3'-phosphinylidenebis- (systematic IUPAC name inferred as bis(3-cyano-propyl)phosphine) is an organophosphorus compound characterized by two propanenitrile moieties linked via a phosphinylidene (PH=) group.
Properties
CAS No. |
5964-09-0 |
|---|---|
Molecular Formula |
C6H8N2OP+ |
Molecular Weight |
155.11 g/mol |
IUPAC Name |
bis(2-cyanoethyl)-oxophosphanium |
InChI |
InChI=1S/C6H8N2OP/c7-3-1-5-10(9)6-2-4-8/h1-2,5-6H2/q+1 |
InChI Key |
DSIQDXZNQNRKSD-UHFFFAOYSA-N |
Canonical SMILES |
C(C[P+](=O)CCC#N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key differences between Propanenitrile, 3,3'-phosphinylidenebis- and two analogs identified in the literature:
Reactivity and Stability
- Phosphinylidene vs. Methylene Linkage: The phosphinylidene group in the target compound introduces a polarizable P–H bond, which may enhance reactivity in nucleophilic substitutions or metal coordination compared to the inert methylene bridge in 3,3´-[methylenebis(phenylenenitrilo)]bis.
- Imino vs.
Pharmacological Relevance
- The methylene-linked analog has been explored in drug development (e.g., Sarciron derivatives) due to aromatic nitrile groups enabling hydrogen bonding and target specificity .
- The target compound’s phosphorus center could mimic phosphate groups in bioactive molecules, though its toxicity profile remains unstudied.
Material Science Potential
- The phosphinylidene group’s Lewis acidity may facilitate catalytic cycles or serve as a ligand in transition-metal complexes, distinguishing it from the inert methylene-linked compound .
Limitations and Data Gaps
- Experimental Data : Critical parameters (e.g., solubility, melting point) for Propanenitrile, 3,3'-phosphinylidenebis- are unavailable, requiring extrapolation from analogs.
- Commercial Availability: Neither the target compound nor the heptylphenyl-imino analog are listed by major suppliers, indicating niche research status .
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